

# Thermochemical Data and Methodologies for 3-Heptenoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Heptenoic acid

Cat. No.: B3050723

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## Abstract

This technical guide provides a summary of available data for **3-Heptenoic acid**, with a focus on its thermochemical properties. Due to a lack of experimentally determined thermochemical data in publicly accessible literature, this document outlines the established experimental and computational methodologies that are applied to analogous organic compounds. These protocols can be adapted for the determination of key thermochemical parameters for **3-Heptenoic acid**, such as enthalpy of formation, entropy, and heat capacity. This guide also includes a visualization of a general fatty acid metabolic pathway, a relevant biological context for this molecule.

## Introduction

**3-Heptenoic acid** is an unsaturated fatty acid with applications in the synthesis of specialty chemicals, surfactants, and pharmaceuticals. It is also utilized in the flavor and fragrance industry and as a research tool in the study of metabolic pathways. A thorough understanding of its thermochemical properties is essential for process optimization, reaction modeling, and assessing its bioenergetics. This guide addresses the current state of knowledge regarding these properties and provides detailed experimental protocols for their determination.

## Physicochemical Properties of 3-Heptenoic Acid

While specific experimental thermochemical data are not readily available, various sources provide fundamental physicochemical properties for **3-Heptenoic acid**. This information is summarized in the tables below.

**Table 1: General and Computed Properties of 3-Heptenoic Acid**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	128.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Boiling Point	227 - 229 °C	<a href="#">[1]</a>
Density	0.940 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index	1.440	<a href="#">[1]</a>
logP (o/w)	1.7 (Computed)	<a href="#">[4]</a>
pKa (Predicted)	4.51 ± 0.10	<a href="#">[2]</a>

Note: Some properties are for the (E)-isomer, and some are for the (Z)-isomer or a mixture. The CAS number 29901-85-7 is often used for the mixed isomers or when the stereochemistry is not specified.

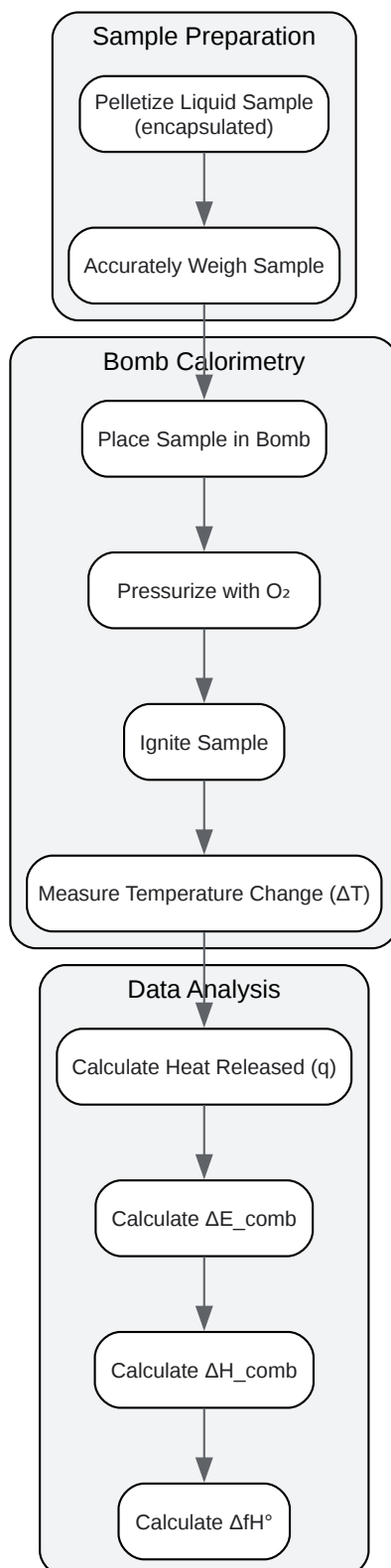
## Experimental Protocols for Thermochemical Data Determination

The following sections detail established experimental methodologies for determining the key thermochemical properties of organic acids like **3-Heptenoic acid**.

### Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is a fundamental thermochemical property. For organic compounds, it is often determined indirectly from the enthalpy of combustion ( $\Delta_c H^\circ$ ), which is measured using a bomb calorimeter.

## Experimental Workflow:

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**Figure 1:** Workflow for determining enthalpy of formation using a bomb calorimeter.

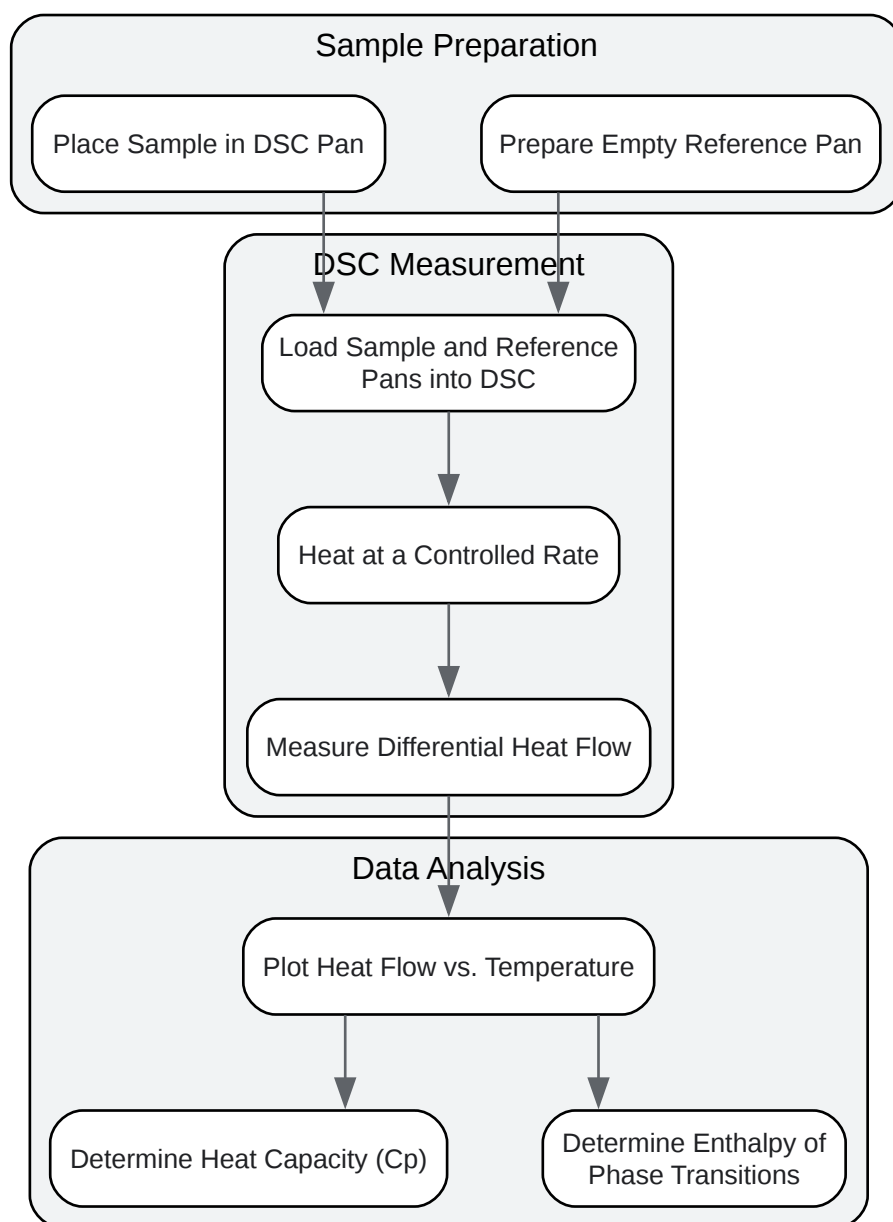
Methodology:

- **Sample Preparation:** A precise mass of **3-Heptenoic acid** is encapsulated in a combustible container of known heat of combustion.
- **Calorimeter Setup:** The sample is placed in a high-pressure vessel ("bomb") which is then filled with pure oxygen to ensure complete combustion. The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
- **Combustion:** The sample is ignited electrically, and the heat released by the combustion reaction raises the temperature of the bomb and the surrounding water.
- **Temperature Measurement:** The temperature change ( $\Delta T$ ) of the water is carefully measured with a high-precision thermometer.
- **Calculation:**
  - The heat absorbed by the calorimeter and water ( $q_{\text{cal}}$ ) is calculated using the heat capacity of the calorimeter ( $C_{\text{cal}}$ ) and the temperature change:  $q_{\text{cal}} = C_{\text{cal}} * \Delta T$ .
  - The heat of combustion at constant volume ( $\Delta E_{\text{comb}}$ ) is then determined.
  - The enthalpy of combustion ( $\Delta H_{\text{comb}}$ ) is calculated from  $\Delta E_{\text{comb}}$ .
  - Finally, the standard enthalpy of formation ( $\Delta_f H^\circ$ ) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity ( $C_p$ ) as a function of temperature, as well as the enthalpy of phase transitions (e.g., melting, boiling).

Experimental Workflow:



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**Figure 2:** Workflow for determining heat capacity and phase transition enthalpies using DSC.

Methodology:

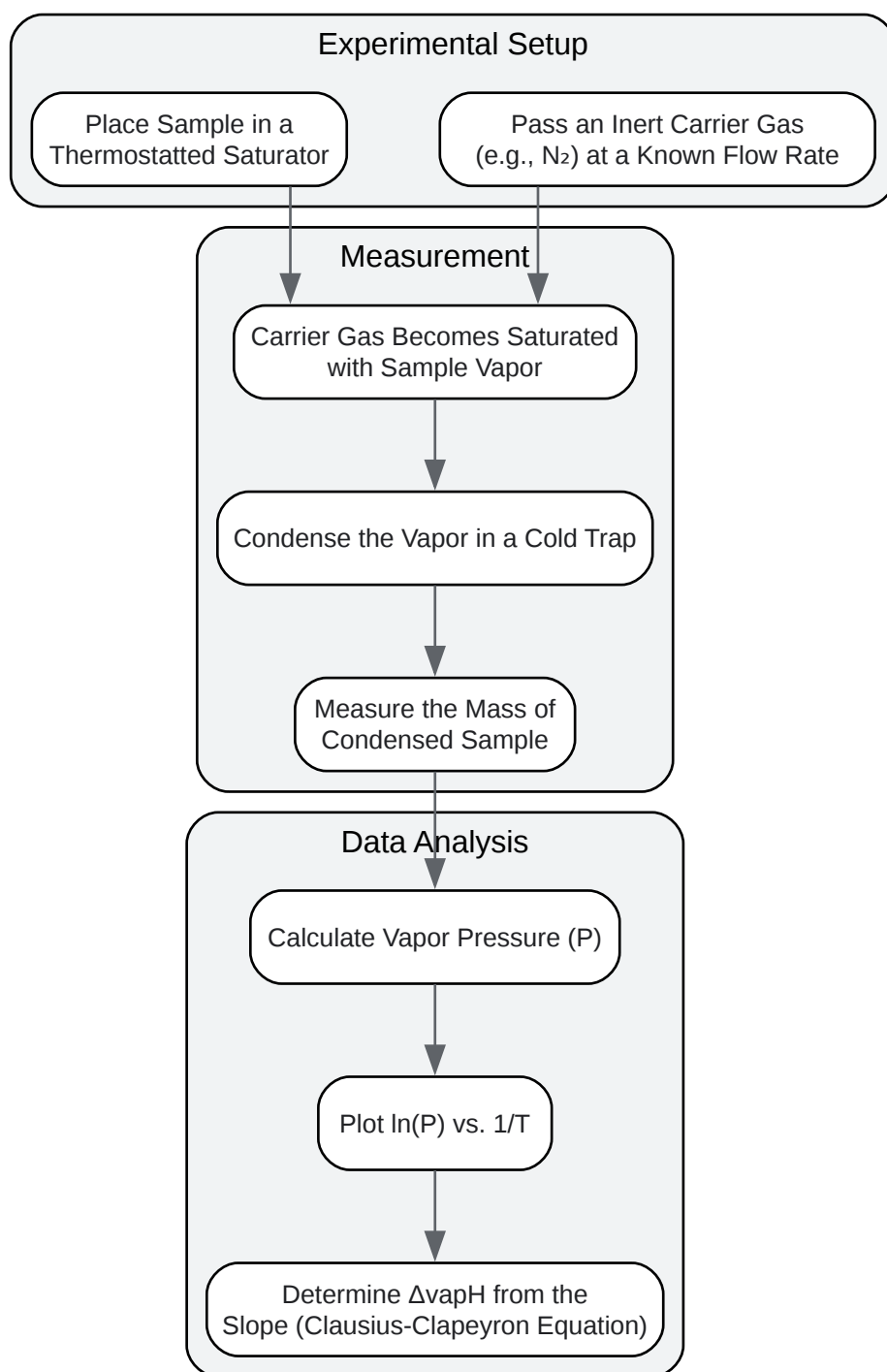
- Sample Preparation: A small, accurately weighed sample of **3-Heptenoic acid** is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

- **Measurement:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:**
  - **Heat Capacity:** The heat capacity of the sample is determined from the difference in heat flow between the sample and the reference.
  - **Phase Transitions:** Phase transitions, such as melting or boiling, appear as peaks in the DSC thermogram. The area under a peak is proportional to the enthalpy of that transition.

## Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization ( $\Delta_{\text{vap}}H$ ) can be determined by measuring the vapor pressure of a substance as a function of temperature. The transpiration method is a common technique for this purpose.

Experimental Workflow:



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**Figure 3:** Workflow for determining enthalpy of vaporization using the transpiration method.

Methodology:

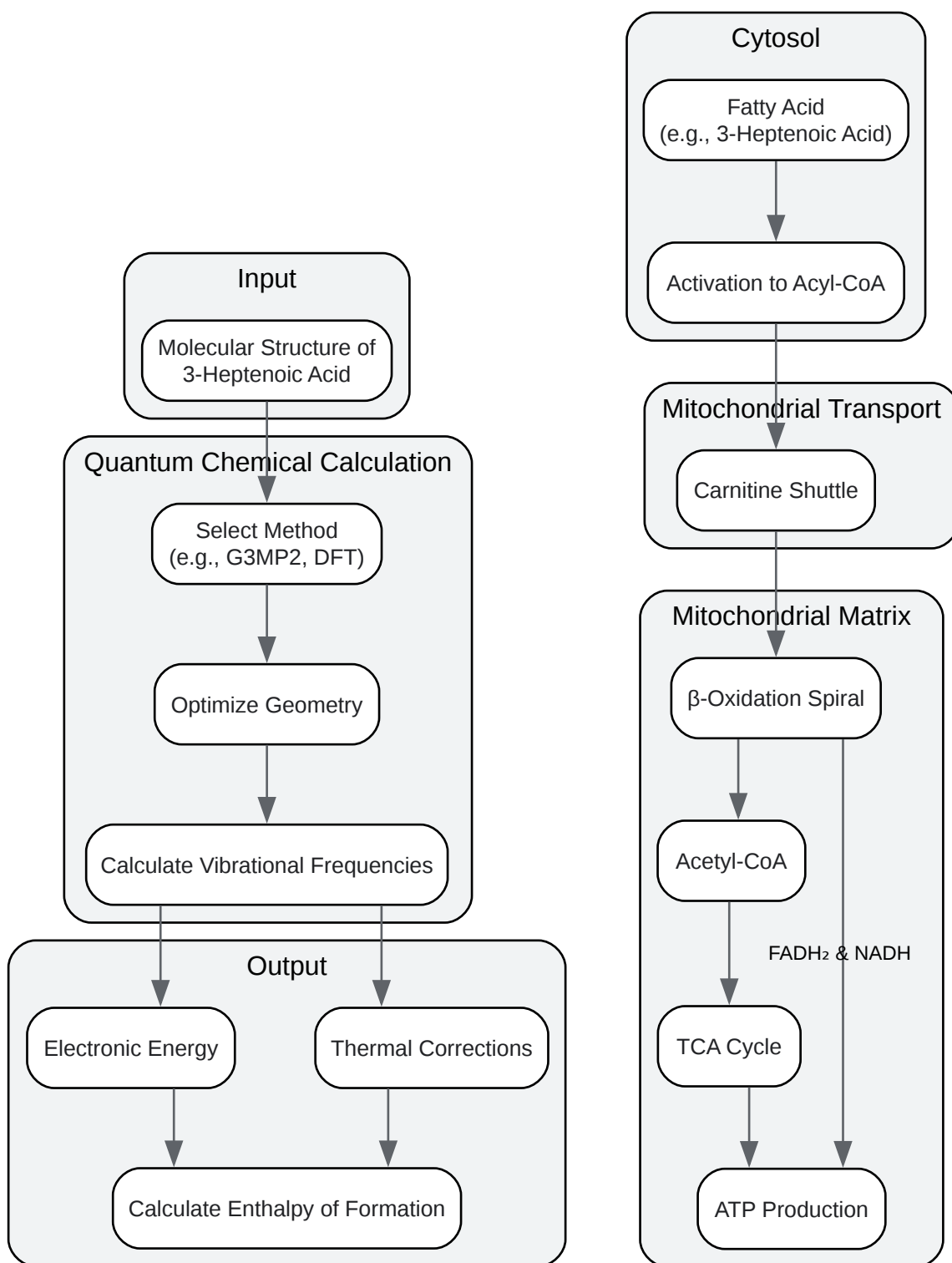
- **Experimental Setup:** A stream of an inert carrier gas is passed through or over a sample of **3-Heptenoic acid** maintained at a constant temperature.
- **Saturation:** The carrier gas becomes saturated with the vapor of the substance.
- **Condensation and Measurement:** The vapor is then condensed in a cold trap and the mass of the condensed vapor is determined.
- **Vapor Pressure Calculation:** The vapor pressure of the substance at that temperature is calculated from the amount of substance transported and the volume of the carrier gas.
- **Enthalpy of Vaporization:** The experiment is repeated at several temperatures, and the enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

## Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties. Quantum chemical calculations, such as those using the G3MP2 or Density Functional Theory (DFT) methods, can provide reliable estimates of the enthalpy of formation for unsaturated carboxylic acids.<sup>[6][7][8]</sup>

Logical Relationship for Computational Thermochemistry:





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